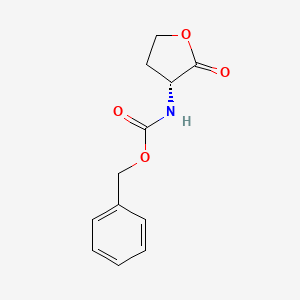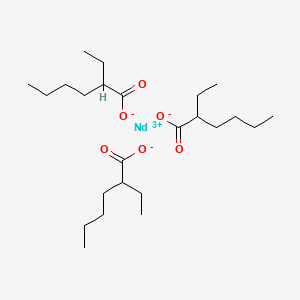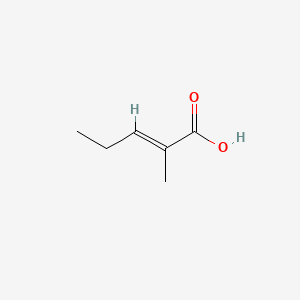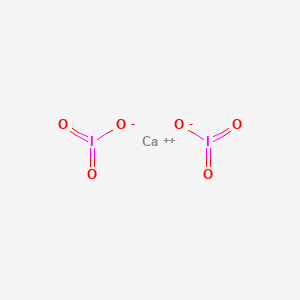
Cbz-D-Homoserine lactone
Overview
Description
Cbz-D-Homoserine lactone is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molar mass of 235.24 g/mol . It is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is a derivative of homoserine lactone, which plays a significant role in various biological processes, particularly in bacterial quorum sensing.
Mechanism of Action
Target of Action
Cbz-D-Homoserine lactone is a derivative of N-acyl-homoserine lactones (AHLs), which are produced by Gram-negative bacteria . AHLs are known to be involved in bacterial quorum sensing, a chemical language allowing bacteria to interact through the excretion of molecules . The primary targets of this compound are therefore likely to be the same as those of AHLs, which include the LuxI-type enzymes that synthesize AHL molecules and the LuxR-type proteins that bind to AHLs to regulate quorum sensing-dependent gene expression .
Mode of Action
This compound interacts with its targets by binding to the LuxR-type proteins, which are AHL transcriptional regulators . This binding regulates quorum sensing-dependent gene expression, allowing bacteria to sense population density and modulate gene expression
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in quorum sensing . Quorum sensing is a cell density-dependent mechanism that allows bacteria to synchronize their metabolic and physiological activities . AHLs, including this compound, are key molecules in these pathways, regulating the expression of various genes and leading to large phenotypic transformations .
Pharmacokinetics
Its physical and chemical properties such as melting point (127-132°c), boiling point (4661±440 °C), and density (127±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in quorum sensing. By interacting with LuxR-type proteins and regulating gene expression, this compound can influence bacterial behavior, including virulence, antibiotic resistance, and biofilm formation . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of AHLs in the environment increases with cell concentration, affecting the detection threshold and subsequent intracellular signaling cascades . Additionally, factors such as pH and temperature can impact the stability and efficacy of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cbz-D-Homoserine lactone typically involves the following steps :
Starting Material: The synthesis begins with (D)-homoserine, an amino acid.
Protection: The amino group of (D)-homoserine is protected using a chloroformylphenyl agent, such as benzyl chloroformate (Cbz-Cl), to form Cbz-D-homoserine.
Cyclization: The protected amino acid undergoes cyclization to form the lactone ring, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cbz-D-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various substituted lactones .
Scientific Research Applications
Cbz-D-Homoserine lactone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Comparison with Similar Compounds
N-Acyl Homoserine Lactones: These compounds share a similar lactone structure and are also involved in bacterial quorum sensing.
L-Homoserine Lactone: A closely related compound with similar biological functions.
Uniqueness: Cbz-D-Homoserine lactone is unique due to its specific chemical structure, which includes a benzyl carbamate (Cbz) protecting group. This modification enhances its stability and allows for selective reactions, making it a valuable tool in synthetic chemistry and biological research .
Properties
IUPAC Name |
benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333190 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-89-5 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















